An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine, a molecule of significant interest within the landscape of medicinal chemistry. The quinazoline scaffold is a well-established "privileged structure" in drug discovery, known for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety, another biologically significant heterocycle, suggests a strong potential for novel therapeutic applications. This document synthesizes predictive data with established principles of organic and medicinal chemistry to offer a robust profile of this compound for research and development purposes.
Molecular Structure and Physicochemical Properties
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine (CAS No. 1026287-65-9) possesses a core quinazoline structure substituted at the 2-position with a chlorine atom and at the 4-position with a (thiophen-2-ylmethyl)amino group. This unique substitution pattern is anticipated to confer a specific set of physicochemical properties that are critical for its behavior in both chemical and biological systems.
Structural Representation:
Caption: 2D structure of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine.
Predicted Physicochemical Data:
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₀ClN₃S | [3] |
| Molecular Weight | 291.76 g/mol | [3] |
| Boiling Point | 411.5±27.0 °C | [3] |
| Density | 1.439±0.06 g/cm³ | [3] |
| pKa | 2.21±0.20 | - |
| Storage Temperature | 2-8 °C, under inert gas | [3] |
Spectroscopic Profile (Predicted)
The structural elucidation of novel compounds relies heavily on spectroscopic techniques. Based on the known spectral characteristics of quinazoline and thiophene derivatives, the following is a predicted spectroscopic profile for 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinazoline and thiophene rings, as well as the methylene bridge and the amine proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Quinazoline H-5 | ~8.0-8.2 | d |
| Quinazoline H-6, H-7 | ~7.4-7.8 | m |
| Quinazoline H-8 | ~7.6-7.9 | d |
| Thiophene H-5' | ~7.2-7.4 | d |
| Thiophene H-3', H-4' | ~6.9-7.1 | m |
| Methylene (-CH₂-) | ~4.8-5.0 | d |
| Amine (-NH-) | ~9.0-9.5 | t (broad) |
Rationale: The aromatic protons of the quinazoline ring are expected in the downfield region of 7.4-8.2 ppm. The thiophene protons will likely appear between 6.9 and 7.4 ppm. The methylene protons adjacent to the nitrogen and the thiophene ring are anticipated to be deshielded, appearing around 4.8-5.0 ppm. The amine proton signal is expected to be a broad triplet due to coupling with the methylene protons and will be significantly downfield due to the aromatic environment and potential hydrogen bonding.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Quinazoline C-2 | ~160-162 | | Quinazoline C-4 | ~158-160 | | Quinazoline C-4a, C-8a | ~148-152 | | Quinazoline C-5, C-6, C-7, C-8 | ~120-135 | | Thiophene C-2' | ~140-145 | | Thiophene C-3', C-4', C-5' | ~125-130 | | Methylene (-CH₂-) | ~45-50 |
Rationale: The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) are expected at the lower field end of the spectrum. The aromatic carbons of both the quinazoline and thiophene rings will resonate in the typical aromatic region. The aliphatic methylene carbon will appear at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3350-3310 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=N Stretch (quinazoline) | 1620-1580 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | 1335-1250 | Strong |
| C-Cl Stretch | 800-600 | Strong |
| N-H Wag (amine) | 910-665 | Broad, Strong |
Rationale: The presence of a secondary amine will give rise to a characteristic N-H stretch.[4] The aromatic rings will show C-H and C=C stretching vibrations. The C=N bonds within the quinazoline ring will have strong absorptions. The C-N and C-Cl stretches are also expected to be prominent.[4]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can aid in structural confirmation.
-
Expected Molecular Ion (M⁺): m/z 291 (corresponding to C₁₃H₁₀³⁵ClN₃S)
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Isotopic Peak (M+2): A significant peak at m/z 293 with an intensity of approximately one-third of the molecular ion peak, characteristic of the presence of a single chlorine atom.
-
Major Fragmentation Pathways:
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Loss of the thiophen-2-ylmethyl group (C₅H₅S•, m/z 97) to give a fragment at m/z 194.
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Loss of a chlorine radical (Cl•, m/z 35) from the molecular ion.
-
Cleavage of the quinazoline ring system.
-
Proposed Synthesis and Experimental Protocols
A robust and efficient synthesis is paramount for the further investigation of this compound. Based on established methodologies for the synthesis of 2,4-disubstituted quinazolines, a two-step synthetic pathway is proposed.[5]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-Dichloroquinazoline
-
Reagents and Equipment: Quinazoline-2,4-dione, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, round-bottom flask, reflux condenser, heating mantle, stirring apparatus.
-
Procedure: a. To a round-bottom flask, add quinazoline-2,4-dione and an excess of phosphorus oxychloride. b. Add a catalytic amount of N,N-dimethylaniline. c. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. e. The precipitated solid is collected by vacuum filtration, washed with cold water until neutral, and dried. f. The crude 2,4-dichloroquinazoline can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
-
Reagents and Equipment: 2,4-Dichloroquinazoline, thiophen-2-ylmethanamine, diisopropylethylamine (DIPEA), isopropanol, round-bottom flask, reflux condenser, heating mantle, stirring apparatus.
-
Procedure: a. Dissolve 2,4-dichloroquinazoline in isopropanol in a round-bottom flask. b. Add one equivalent of thiophen-2-ylmethanamine to the solution. c. Add an excess (1.5-2 equivalents) of diisopropylethylamine (DIPEA) to act as a base. d. Heat the reaction mixture to reflux for 6-8 hours, monitoring its progress by TLC. e. Upon completion, cool the reaction mixture to room temperature. f. The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. g. Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry. h. Further purification can be achieved by recrystallization or column chromatography.
Potential Biological and Pharmacological Significance
The chemical structure of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine suggests a high potential for biological activity, drawing from the well-documented pharmacological profiles of its constituent moieties.
The Quinazoline Core: A Privileged Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[4][6] Its planar structure and ability to interact with various biological targets have led to the development of drugs with a wide range of activities, including:
-
Anticancer Activity: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.
-
Anti-inflammatory Activity: Some quinazolines have shown significant anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
-
Antimicrobial Activity: The quinazoline nucleus is found in compounds with antibacterial and antifungal properties.[1]
The Thiophene Moiety: A Versatile Pharmacophore
Thiophene and its derivatives are also prevalent in pharmaceuticals and are known to contribute to a variety of biological activities. The inclusion of the thiophene ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic profile.
Structure-Activity Relationship (SAR) Considerations
The combination of the 2-chloro-4-aminoquinazoline scaffold with the thiophen-2-ylmethyl substituent presents several points for potential interaction with biological targets:
-
The chlorine atom at the 2-position can act as a key binding element and is a common feature in many bioactive quinazolines.
-
The amine at the 4-position serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins.
-
The thiophene ring provides a lipophilic region and potential for π-π stacking interactions.
Further derivatization of this core structure could lead to the development of potent and selective therapeutic agents.
Conclusion
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine is a promising heterocyclic compound with a chemical architecture that suggests a high likelihood of significant biological activity. While experimental data for this specific molecule is currently limited, this in-depth guide provides a robust, predictive framework for its chemical properties, spectroscopic profile, and a reliable synthetic route. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling and accelerating further investigation into the therapeutic potential of this and related quinazoline derivatives.
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- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
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